molecular formula C11H21ClN4O2S B1473418 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 2038218-13-0

1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Cat. No.: B1473418
CAS No.: 2038218-13-0
M. Wt: 308.83 g/mol
InChI Key: NRANHEORYBPBFA-UHFFFAOYSA-N
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Description

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with sulfonyl and piperidin-4-amine groups

Mechanism of Action

The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)14(3)13-8)18(16,17)15-6-4-10(12)5-7-15;/h10H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANHEORYBPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 3
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 4
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 5
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 6
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

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